molecular formula C10H14ClNO B2832790 [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride CAS No. 233272-30-5

[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride

Cat. No. B2832790
CAS RN: 233272-30-5
M. Wt: 199.68
InChI Key: JPCUWZKJLULNGE-HNCPQSOCSA-N
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Description

“[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride” is a compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . This compound belongs to the class of organic compounds known as tetrahydroisoquinolines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1 . This indicates the arrangement of atoms in the molecule and the stereochemistry of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 307.9±27.0 °C and a predicted density of 1.081±0.06 g/cm3 . It is advised to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Optical Activity and Structural Analysis

  • Optical Activity Determination : Research has established the absolute configurations of certain tetrahydroisoquinoline derivatives as 3R,4R through structure refinement. The hydroxymethyl and phenyl groups in these compounds exhibit specific orientations that influence their reactivity and interactions. This understanding is crucial for the synthesis of optically active pharmaceuticals and materials (Gzella et al., 2002).

Synthetic Applications

  • Synthetic Transformations : Research demonstrates novel transformations of 3-alkoxyisoquinolines to 3-chloroisoquinolines and an unusual decyanation process under specific conditions, highlighting the versatility of tetrahydroisoquinoline derivatives in synthetic organic chemistry (Kasturi et al., 1984).

Biological Implications

  • Biosynthesis Investigation : Studies on the formation of tetrahydroisoquinolines in physiological conditions suggest potential biosynthetic pathways in mammals, especially in relation to alcohol metabolism. This research provides insights into the endogenous formation of such compounds and their implications for health and disease (Yamanaka et al., 1970).

Material Science and Catalysis

  • Material Applications : The study of chromium(III) tris-(8-hydroxyquinolinate), synthesized from a related compound, highlights potential applications in optoelectronic devices due to its unique electrochemical and photophysical properties. Such materials could be used in light-emitting diodes (LEDs) or as electron transporting layers (Freitas et al., 2015).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

Tetrahydroisoquinolines, including “[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride”, have been the focus of many studies due to their diverse biological activities . Future research may focus on developing novel tetrahydroisoquinoline analogs with potent biological activity .

properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUWZKJLULNGE-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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